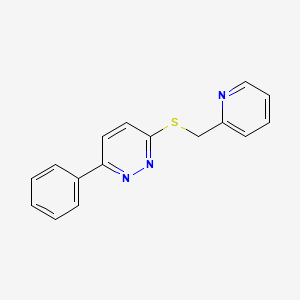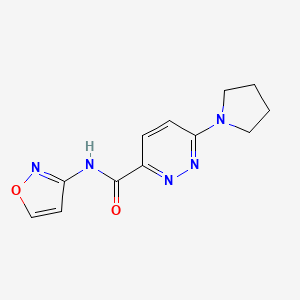![molecular formula C16H22BrN3O2S B2964165 5-bromo-N-{[4-(morpholin-4-yl)thian-4-yl]methyl}pyridine-3-carboxamide CAS No. 2380167-54-2](/img/structure/B2964165.png)
5-bromo-N-{[4-(morpholin-4-yl)thian-4-yl]methyl}pyridine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-bromo-N-{[4-(morpholin-4-yl)thian-4-yl]methyl}pyridine-3-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a bromine atom, a morpholine ring, and a thian ring, all connected to a pyridine carboxamide core. The presence of these functional groups makes it a versatile molecule for various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-N-{[4-(morpholin-4-yl)thian-4-yl]methyl}pyridine-3-carboxamide typically involves multiple steps, starting with the preparation of the core pyridine structure. The bromination of the pyridine ring is achieved using bromine or N-bromosuccinimide (NBS) under controlled conditions. The morpholine and thian rings are then introduced through nucleophilic substitution reactions, often using morpholine and thian-4-ylmethyl chloride as reagents.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the concentration of reagents. Catalysts and solvents are also selected to facilitate the reactions and improve efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
5-bromo-N-{[4-(morpholin-4-yl)thian-4-yl]methyl}pyridine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions are common, where the bromine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Sodium azide (NaN3), potassium cyanide (KCN)
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine carboxylic acids, while reduction can produce amines or alcohols.
Applications De Recherche Scientifique
5-bromo-N-{[4-(morpholin-4-yl)thian-4-yl]methyl}pyridine-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 5-bromo-N-{[4-(morpholin-4-yl)thian-4-yl]methyl}pyridine-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or altering their function. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5-bromo-2-(morpholin-4-yl)pyridine-3-carboxylic acid
- 5-bromo-2-(morpholin-4-ylmethyl)isoindole-1,3-dione
- 4-(bromomethyl)pyridine
Uniqueness
5-bromo-N-{[4-(morpholin-4-yl)thian-4-yl]methyl}pyridine-3-carboxamide is unique due to its combination of functional groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various research and industrial applications, setting it apart from similar compounds.
Propriétés
IUPAC Name |
5-bromo-N-[(4-morpholin-4-ylthian-4-yl)methyl]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22BrN3O2S/c17-14-9-13(10-18-11-14)15(21)19-12-16(1-7-23-8-2-16)20-3-5-22-6-4-20/h9-11H,1-8,12H2,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFAGOLHOEFLNLJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCC1(CNC(=O)C2=CC(=CN=C2)Br)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22BrN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl 2-amino-4-(3-chloro-4-nitrophenyl)-5-oxo-4H,5H-thiochromeno[4,3-b]pyran-3-carboxylate](/img/structure/B2964086.png)


![3-(2-Chloro-4-methylphenyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B2964089.png)
![1,3-Dimethyl-5-[(2-methylpropan-2-yl)oxycarbonylamino]pyrazole-4-carboxylic acid](/img/structure/B2964090.png)
![2-[(1-{3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)methyl]-6-(pyridin-3-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2964093.png)

![4-{4-[(3-Fluorophenyl)methyl]piperazin-1-yl}-6-(pyrrolidin-1-yl)pyrimidine](/img/structure/B2964096.png)
![3-{4-methyl-7-[(4-methylbenzyl)oxy]-2-oxo-2H-chromen-3-yl}propanoic acid](/img/structure/B2964097.png)
![5-fluoro-N-{2-hydroxy-2-[5-(thiophen-2-yl)furan-2-yl]ethyl}-2-methoxybenzene-1-sulfonamide](/img/structure/B2964099.png)


![(2E)-3-(furan-2-yl)-1-[3-(pyrrolidin-1-yl)azetidin-1-yl]prop-2-en-1-one](/img/structure/B2964104.png)
